molecular formula C9H11ClN2O B12093405 2-(1-amino-2-hydroxyethyl)benzonitrile HCL

2-(1-amino-2-hydroxyethyl)benzonitrile HCL

Cat. No.: B12093405
M. Wt: 198.65 g/mol
InChI Key: WFLZCNAFJCZFLN-UHFFFAOYSA-N
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Description

2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C9H11ClN2O. It is a derivative of benzonitrile, featuring an amino and hydroxyethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to benzonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve the use of ionic liquids as co-solvents and catalysts to enhance the efficiency and yield of the reactions. These methods aim to minimize the use of hazardous chemicals and simplify the separation process, making the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate biochemical pathways and produce various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound without the amino and hydroxyethyl groups.

    2-(1-hydroxyethyl)benzonitrile: Lacks the amino group.

    2-(1-aminoethyl)benzonitrile: Lacks the hydroxyethyl group.

Uniqueness

2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-(1-amino-2-hydroxyethyl)benzonitrile;hydrochloride

InChI

InChI=1S/C9H10N2O.ClH/c10-5-7-3-1-2-4-8(7)9(11)6-12;/h1-4,9,12H,6,11H2;1H

InChI Key

WFLZCNAFJCZFLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(CO)N.Cl

Origin of Product

United States

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